8-Chloro-4-fluoroquinoline
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Overview
Description
8-Chloro-4-fluoroquinoline is an organic compound with the chemical formula C₉H₅ClFN. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 8-Chloro-4-fluoroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid to form the desired quinoline derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-4-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include bases, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-4-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antimalarial agents.
Biological Research: This compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Industrial Applications: It is used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of 8-Chloro-4-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which stabilize enzyme-DNA complexes and block DNA replication .
Comparison with Similar Compounds
8-Chloro-4-fluoroquinoline can be compared with other fluorinated quinolines, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
- 3,4-Dichloro-8-fluoroquinoline
These compounds share similar chemical structures but differ in the position and number of halogen atoms. The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications in medicinal and industrial chemistry .
Biological Activity
8-Chloro-4-fluoroquinoline is a derivative of the quinoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and fluorine substituents at the 8 and 4 positions, respectively. This structural configuration enhances its lipophilicity and biological activity. The compound belongs to the broader class of 8-hydroxyquinoline derivatives, which have been extensively studied for their pharmacological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 1.0 | 0.5 |
Pseudomonas aeruginosa | 0.5 | 0.25 |
These results suggest that the compound is more effective than some standard antibiotics against certain bacterial strains, highlighting its potential as a lead compound for drug development .
2. Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies indicate that it induces apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 5 to 15 µM depending on the cell line.
The compound's ability to selectively target cancer cells while sparing normal cells is attributed to its unique chemical structure, which enhances cellular uptake and retention .
3. Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as Dengue and H5N1:
- Inhibition Rates : Some derivatives achieved up to 91.2% inhibition of viral growth with low cytotoxicity.
- Mechanism of Action : The antiviral activity is linked to increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring, which enhance interaction with viral proteins .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against multi-drug resistant strains:
- Findings : The compound demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics.
- : This suggests its potential use in treating infections caused by resistant bacteria, warranting further clinical studies .
Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized novel derivatives of this compound and tested their effects on cancer cell proliferation:
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
8-chloro-4-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
UWNRWYHJFLNODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)F |
Origin of Product |
United States |
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